2,2-Dihydroxy-1-(4-methylphenyl)ethanone

Crystallography Solid-state characterization Polymorph screening

Select 2,2-Dihydroxy-1-(4-methylphenyl)ethanone (CAS 16208-14-3) for reproducible research. The para-methyl substituent defines a unique orthorhombic Aba2 crystal structure and LogP of 1.31, delivering predictable dissolution and reactivity for heterocycle synthesis and co-crystal screening. The hydrated gem-diol form (C9H10O3) minimizes aldehyde oxidation and polymerization during storage—unlike anhydrous analogs. Quantified IC50 of 4.20 μM against Class C β-lactamase makes it an essential baseline for antibacterial SAR. Require explicit CAS verification in procurement to avoid substitution with non-isostructural aryl glyoxal hydrates.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 16208-14-3
Cat. No. B100765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dihydroxy-1-(4-methylphenyl)ethanone
CAS16208-14-3
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(O)O
InChIInChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3
InChIKeyGXHQJKVATXFHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dihydroxy-1-(4-methylphenyl)ethanone (CAS 16208-14-3) – Aryl Glyoxal Hydrate for Research and Industrial Procurement


2,2-Dihydroxy-1-(4-methylphenyl)ethanone, also known as 4-methylphenylglyoxal hydrate or p-tolylglyoxal monohydrate, is an aryl α-ketoaldehyde derivative with the molecular formula C9H10O3 and molecular weight 166.17 g/mol . This compound belongs to the class of substituted phenylglyoxal hydrates, which are characterized by a reactive α-dicarbonyl moiety adjacent to an aromatic ring. The presence of a para-methyl substituent on the phenyl ring imparts distinct electronic and steric properties that influence its reactivity in nucleophilic addition, condensation, and oxidation reactions compared to unsubstituted or differently substituted phenylglyoxal analogs . The hydrated gem-diol form of the aldehyde functionality provides enhanced stability during storage and handling relative to the anhydrous glyoxal, making it a practical reagent for organic synthesis and life science research applications .

Why 4-Methylphenylglyoxal Hydrate (16208-14-3) Cannot Be Substituted with Generic Aryl Glyoxals


Substituting 2,2-dihydroxy-1-(4-methylphenyl)ethanone with other aryl glyoxal hydrates without rigorous validation introduces substantial risk across multiple research and industrial applications. The para-methyl substituent directly modulates both electronic character and steric environment of the reactive α-ketoaldehyde center, which in turn governs reaction kinetics, regioselectivity in heterocycle formation, and the crystallographic packing that determines solid-state properties . In biological contexts, the methyl group's contribution to lipophilicity (LogP = 1.3123) alters membrane permeability and protein-binding interactions relative to unsubstituted phenylglyoxal, while the precise crystal structure—orthorhombic, space group Aba2 with unit cell dimensions a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å—differs fundamentally from other aryl glyoxal hydrates, affecting dissolution behavior and formulation reproducibility [1]. Furthermore, the hydrated gem-diol form confers handling advantages not shared by anhydrous glyoxal analogs, reducing unwanted polymerization and aldehyde oxidation during ambient storage [2]. The quantitative differentiation evidence presented below substantiates why procurement specifications must explicitly require this CAS number rather than accepting in-class substitution.

Quantitative Differentiation Evidence for 2,2-Dihydroxy-1-(4-methylphenyl)ethanone (16208-14-3) Versus Comparators


Crystallographic Differentiation: Orthorhombic Aba2 Structure of 4-Methylphenylglyoxal Hydrate

The crystal structure of 2,2-dihydroxy-1-(4-methylphenyl)ethanone has been definitively solved from single-crystal X-ray diffraction studies, yielding an orthorhombic system with space group Aba2 and unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, and calculated density Dx=1.26 Mg m⁻³ [1]. The molecule exhibits near-planarity within 0.2 Å with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9). Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. This crystallographic signature is specific to the para-methyl substituted aryl glyoxal hydrate and differs from the crystal packing observed in unsubstituted phenylglyoxal hydrate and other substituted analogs, directly impacting solid-state stability, dissolution kinetics, and formulation behavior.

Crystallography Solid-state characterization Polymorph screening

β-Lactamase Inhibitory Activity: Quantitative IC₅₀ Data for 4-Methylphenylglyoxal Hydrate

2,2-Dihydroxy-1-(4-methylphenyl)ethanone (4-methylphenylglyoxal hydrate) has been quantitatively evaluated for inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, a clinically relevant enzyme associated with cephalosporin resistance. The compound exhibited an IC₅₀ value of 4.20 × 10³ nM (4.20 μM) when tested at a concentration of 0.8 μmol [1]. While this potency is moderate compared to clinical β-lactamase inhibitors (e.g., avibactam with IC₅₀ in the low nanomolar range), the data establish a verifiable baseline for structure-activity relationship studies using arylglyoxal scaffolds. The para-methyl substitution on the phenyl ring differentiates this compound from unsubstituted phenylglyoxal, which has been reported to exhibit distinct inhibition profiles against bacterial growth [2].

Antimicrobial resistance β-Lactamase inhibition Enzyme assay

Para-Substituent Effects on Antimicrobial Activity in Arylglyoxal-Derived Heterocycles

A systematic structure-activity relationship study of 4-arylglyoxal-chromene derivatives evaluated antibacterial activity against Escherichia coli, revealing that the nature of the para-substituent on the phenylglyoxal hydrate starting material critically determines the antimicrobial potency of the resulting chromene products. The highest antimicrobial activity was observed when the phenylglyoxal hydrate precursor was substituted with fluoro, nitro, and methoxy groups at the para position, with three 4-aroylchromene derivatives achieving complete inhibition of E. coli at 32 mg cm⁻³, whereas other derivatives were either moderately active or inactive up to 64 mg cm⁻³ [1]. The para-methyl substituted analog (derived from 2,2-dihydroxy-1-(4-methylphenyl)ethanone) serves as the baseline comparator in this SAR series, establishing a reference point against which electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) substituents were benchmarked.

Antibacterial SAR Heterocyclic synthesis Medicinal chemistry

Quantified Physicochemical Differentiation: LogP, Density, and Boiling Point Parameters

The para-methyl substitution on 2,2-dihydroxy-1-(4-methylphenyl)ethanone imparts distinct physicochemical properties that differentiate it from unsubstituted phenylglyoxal hydrate and other aryl glyoxal derivatives. Quantified parameters include a calculated partition coefficient (LogP) of 1.3123, density of 1.252 g/cm³, boiling point of 289.1°C at 760 mmHg, and vapor pressure of 0.0503 mmHg at 25°C [1]. The polar surface area (PSA) is calculated as 43.37 Ų, and the refractive index is 1.525 [1]. In contrast, unsubstituted phenylglyoxal hydrate (CAS 1075-06-1) exhibits lower LogP values due to the absence of the lipophilic methyl group, while ortho- or meta-methyl substituted isomers display different boiling points and densities attributable to altered intermolecular packing.

Physicochemical characterization ADME prediction Formulation science

Validated Application Scenarios for 2,2-Dihydroxy-1-(4-methylphenyl)ethanone (16208-14-3) Based on Evidence


Crystal Engineering and Solid-State Formulation Development

The well-defined orthorhombic Aba2 crystal structure with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å and refined R-factor of 0.0414 [1] makes this compound suitable as a crystallographic reference standard and for solid-state formulation studies where predictable dissolution and stability are required. The near-planar molecular conformation (torsion angle -179(2)° within 0.2 Å) and van der Waals-dominated intermolecular packing with nearest contact distance of 3.647 Å provide a reproducible solid-state architecture for co-crystal screening and polymorph control investigations.

SAR Baseline for Arylglyoxal-Derived Antimicrobial Heterocycles

As established by head-to-head comparative antibacterial screening, 4-methylphenylglyoxal hydrate serves as the essential baseline comparator for structure-activity relationship studies of arylglyoxal-derived chromenes against E. coli [2]. The para-methyl substitution provides a defined reference point against which electron-withdrawing (fluoro, nitro) and strongly electron-donating (methoxy) para-substituents can be quantitatively benchmarked for complete inhibition (32 mg cm⁻³) versus moderate activity or inactivity up to 64 mg cm⁻³. This baseline role is critical for systematic optimization of antibacterial heterocyclic libraries.

β-Lactamase Mechanistic Probe Development

The quantified IC₅₀ value of 4.20 μM against Class C β-lactamase from Enterobacter cloacae 908R [3] supports the use of this compound as a starting scaffold for developing mechanistic probes to study glyoxal-based modulation of serine β-lactamases. While the potency is moderate, the well-characterized structure enables rational derivatization to explore structure-activity relationships linking aryl substitution patterns to enzyme inhibition, with the para-methyl derivative providing the baseline for systematic SAR expansion.

Organic Synthesis Intermediate with Defined Physicochemical Handling Parameters

The availability of quantified physicochemical parameters—LogP = 1.3123, density = 1.252 g/cm³, boiling point = 289.1°C at 760 mmHg [4]—enables precise planning of synthetic workflows involving this compound as an electrophilic building block. The hydrated gem-diol form (C9H10O3, MW = 166.17 g/mol, purity typically 95-98%) provides enhanced storage stability relative to the anhydrous glyoxal (C9H8O2, MW = 148.16 g/mol), reducing handling complexity in multi-step syntheses where reactive aldehyde protection is advantageous. The para-methyl group's influence on reactivity and solubility makes this compound a distinct choice for heterocycle construction compared to unsubstituted or differently substituted aryl glyoxal hydrates.

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